molecular formula C13H16N2O3S2 B14568228 N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide CAS No. 61298-78-0

N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide

Cat. No.: B14568228
CAS No.: 61298-78-0
M. Wt: 312.4 g/mol
InChI Key: NBNCIQZODGMAPW-UHFFFAOYSA-N
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Description

N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide is a compound that belongs to the class of sulfonyl-containing thiomorpholines. This compound is characterized by the presence of a phenylethenesulfonyl group attached to a thiomorpholine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with a suitable carboxamide derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The phenylethenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound may interfere with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxylate
  • N-(2-Phenylethenesulfonyl)piperidine-4-carboxamide
  • N-(2-Phenylethenesulfonyl)morpholine-4-carboxamide

Uniqueness

N-(2-Phenylethenesulfonyl)thiomorpholine-4-carboxamide is unique due to the presence of both the sulfonyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The thiomorpholine ring also provides additional stability and specificity in its interactions with molecular targets.

Properties

CAS No.

61298-78-0

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-phenylethenylsulfonyl)thiomorpholine-4-carboxamide

InChI

InChI=1S/C13H16N2O3S2/c16-13(15-7-9-19-10-8-15)14-20(17,18)11-6-12-4-2-1-3-5-12/h1-6,11H,7-10H2,(H,14,16)

InChI Key

NBNCIQZODGMAPW-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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